ATM Inhibitor-10

Description

Properties

IUPAC Name |

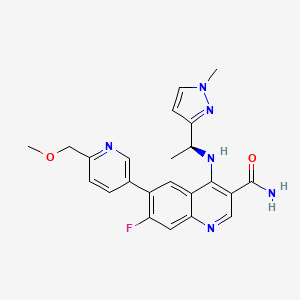

7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-[[(1S)-1-(1-methylpyrazol-3-yl)ethyl]amino]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O2/c1-13(20-6-7-30(2)29-20)28-22-17-8-16(14-4-5-15(12-32-3)26-10-14)19(24)9-21(17)27-11-18(22)23(25)31/h4-11,13H,12H2,1-3H3,(H2,25,31)(H,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNKFGYYGPLYPT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of ATM Inhibitor-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of ATM Inhibitor-10, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. This document details the scientific journey from a high-throughput screening hit to a highly optimized lead compound, presenting key data, experimental methodologies, and relevant biological pathways.

Introduction to ATM and its Inhibition

Ataxia Telangiectasia Mutated (ATM) is a serine/threonine protein kinase that plays a pivotal role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[1] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3][4][5][6] In many cancer cells, the DDR pathway is dysregulated, making them more reliant on specific repair mechanisms for survival. Consequently, inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[7][8]

ATM inhibitors are a class of targeted therapies designed to block the kinase activity of the ATM protein.[7][8] By doing so, they prevent cancer cells from repairing DNA damage, ultimately leading to cell death.[7] This targeted approach offers the potential for greater efficacy and reduced side effects compared to traditional chemotherapy.

Discovery of this compound

This compound, also known as compound 74, was discovered through a systematic drug discovery program starting from a modestly potent high-throughput screening (HTS) hit.[7][9] The initial hit belonged to the 3-quinoline carboxamide chemical class.[3][9] Through extensive structure-activity relationship (SAR) studies, researchers at AstraZeneca optimized the initial compound to enhance its potency, selectivity, and oral bioavailability.[3][9]

The optimization process led to the identification of 7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-{[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino}quinoline-3-carboxamide (compound 74) as a highly potent and selective ATM inhibitor with favorable pharmacokinetic properties suitable for oral administration.[9]

Quantitative Biological Data

The biological activity of this compound and related compounds was assessed through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound and Related Compounds [9]

| Compound | ATM Kinase IC50 (nM) | Cellular ATM Inhibition IC50 (nM) |

| This compound (74) | 0.6 | 2.8 |

| Compound 72 | 0.5 | 2.1 |

| HTS Hit (4) | 490 | >10000 |

Table 2: Kinase Selectivity Profile of this compound [9]

| Kinase | IC50 (nM) | Selectivity (fold vs. ATM) |

| ATM | 0.6 | 1 |

| DNA-PK | >10000 | >16667 |

| mTOR | >10000 | >16667 |

| PI3Kα | >10000 | >16667 |

| PI3Kβ | >10000 | >16667 |

| PI3Kγ | 3800 | 6333 |

| PI3Kδ | 730 | 1217 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the construction of the core 3-quinoline carboxamide scaffold, followed by the strategic introduction of the side chains that confer its high potency and selectivity. The general synthetic approach is outlined below.

Experimental Workflow: Synthesis of this compound

References

- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Document: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)... - ChEMBL [ebi.ac.uk]

- 8. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-Quinoline Carboxamide ATM Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective class of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors: the 3-quinoline carboxamides. ATM kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising therapeutic strategy for sensitizing cancer cells to DNA-damaging agents.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Core Structure-Activity Relationship (SAR) Data

The discovery and optimization of the 3-quinoline carboxamide series stemmed from a modestly potent high-throughput screening hit.[1] Systematic modifications of the core scaffold have elucidated key structural features that govern potency and selectivity. The following tables summarize the quantitative SAR data for this series, highlighting the impact of substitutions at various positions on their inhibitory activity against ATM.

Table 1: SAR of Modifications at the 4- and 6-Positions of the Quinoline Core

| Compound | R4-amino Substituent | R6-Substituent | Cellular ATM IC50 (nM) |

| 4 (HTS Hit) | 2-pyridinyl | H | 490 |

| 72 (AZ31) | (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl | 6-(methoxymethyl)-3-pyridinyl | 0.6 |

| 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 |

Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[1]

Table 2: Kinase Selectivity Profile of Representative 3-Quinoline Carboxamides

| Compound | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | PI3Kγ IC50 (nM) |

| 72 (AZ31) | 0.6 | >10000 | >10000 | >10000 | 4900 |

| 74 | 1.1 | >10000 | >10000 | >10000 | >10000 |

Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of the 3-quinoline carboxamide ATM inhibitors.

Cellular ATM Kinase Inhibition Assay (Immunofluorescence)

This assay quantifies the inhibition of ATM kinase activity in cells by measuring the phosphorylation of a downstream substrate, such as KAP1.

-

Cell Culture and Treatment:

-

Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) onto 96-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for 1 hour.

-

Induce DNA double-strand breaks (DSBs) by treating the cells with a DNA-damaging agent (e.g., 3 µM doxorubicin) for 1 hour.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against phosphorylated KAP1 (p-KAP1 Ser824) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear fluorescence intensity of p-KAP1.

-

Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

-

Western Blotting for ATM Signaling Pathway Analysis

This method is used to assess the levels of key proteins in the ATM signaling cascade.

-

Sample Preparation:

-

Culture and treat cells with inhibitors and/or DNA-damaging agents as described above.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total ATM, phospho-ATM (Ser1981), total KAP1, p-KAP1 (Ser824), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the relative protein levels.

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the development of 3-quinoline carboxamide ATM inhibitors.

Caption: ATM Signaling Pathway in Response to DNA Double-Strand Breaks.

Caption: Experimental Workflow for ATM Inhibitor Development.

References

Unveiling the Precision of ATM Inhibitor-10: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of ATM Inhibitor-10, a potent and highly selective compound targeting the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its inhibitory activity, the methodologies used for its characterization, and its place within the broader landscape of DNA damage response signaling.

Executive Summary

This compound, also referred to as compound 74, is a 3-quinoline carboxamide that demonstrates exceptional potency and selectivity for ATM kinase, with a reported IC50 value of 0.6 nM.[1][2][3][4][5] Its high degree of selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window. This guide delves into the quantitative measures of its selectivity against other key kinases in the PI3K-related kinase (PIKK) family and provides a detailed look at the experimental protocols used to ascertain these values. Furthermore, we visualize the critical ATM signaling pathway and the experimental workflow for assessing kinase inhibition to provide a clear and comprehensive understanding of this inhibitor's function and evaluation.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of this compound and other highly selective ATM inhibitors against ATM and other closely related kinases. This structured format allows for a clear comparison of potency and selectivity.

| Kinase Target | This compound IC50 | AZD0156 IC50 (Cell-based) | M3541 IC50 (Enzyme) | ATM Inhibitor-1 IC50 |

| ATM | 0.6 nM [1][2][3][4][5] | 0.58 nM [6] | 0.25 nM [7] | 0.7 nM [5] |

| ATR | > 19 µM[8] | 6.2 µM[6] | Unaffected at 1 µM[7] | - |

| DNA-PK | - | 0.14 µM (Enzyme)[6] | 15 nM (60-fold higher)[7] | 2.8 µM[5] |

| mTOR | - | 0.61 µM[6] | Unaffected at 1 µM[7] | 21 µM[5] |

| PI3Kα | - | 1.4 µM[6] | Unaffected at 1 µM[7] | 3.8 µM[5] |

| PI3Kβ | - | - | Unaffected at 1 µM[7] | 10.3 µM[5] |

| PI3Kγ | - | - | Unaffected at 1 µM[7] | 3 µM[5] |

| PI3Kδ | - | - | - | 0.73 µM[5] |

Note: Data for AZD0156, M3541, and ATM Inhibitor-1 are included to provide a broader context of selectivity for potent ATM inhibitors, as comprehensive panel data for this compound is not publicly available.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually articulate the complex biological and experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Caption: ATM Signaling Pathway in Response to DNA Damage.

Caption: General Workflow for a Kinase Inhibition Assay.

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves robust and precise experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of a purified kinase.

1. Materials and Reagents:

- Recombinant human ATM kinase

- Kinase substrate (e.g., biotinylated p53-derived peptide)

- ATP (Adenosine triphosphate)

- This compound (dissolved in DMSO)

- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

- Detection reagents (e.g., FRET pairs like europium-labeled anti-phospho-serine antibody and APC-labeled streptavidin for a TR-FRET assay)

- Microplates (e.g., 384-well, low-volume, non-binding surface)

2. Procedure:

- Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.

- Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

- Kinase and Substrate Addition: Prepare a mixture of recombinant ATM kinase and the substrate peptide in kinase assay buffer. Add an equal volume (e.g., 2.5 µL) to each well.

- Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

- Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for ATM. Add an equal volume (e.g., 5 µL) to each well to start the kinase reaction.

- Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

- Reaction Termination and Detection: Stop the reaction by adding a detection reagent mixture. For a TR-FRET assay, this would contain EDTA to chelate Mg2+ and the FRET-pair detection reagents.

- Signal Reading: Incubate the plate for the recommended time for the detection reagents to bind. Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

3. Data Analysis:

- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for ATM Inhibition

This assay measures the inhibition of ATM activity within a cellular context by quantifying the phosphorylation of a downstream target.

1. Materials and Reagents:

- Human cell line (e.g., MCF7, A549)

- Cell culture medium and supplements

- This compound

- DNA damaging agent (e.g., etoposide, ionizing radiation)

- Lysis buffer

- Primary antibodies (e.g., anti-phospho-KAP1, anti-phospho-CHK2)

- Secondary antibodies (e.g., HRP-conjugated)

- Western blot or In-Cell Western™ reagents

2. Procedure (In-Cell Western™ Example):

- Cell Seeding: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

- Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).

- Induction of DNA Damage: Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) or by exposing the cells to ionizing radiation.

- Incubation: Incubate the cells for a time sufficient to induce ATM-dependent phosphorylation (e.g., 1-2 hours).

- Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).

- Blocking: Block non-specific antibody binding with a blocking buffer.

- Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a phosphorylated ATM substrate (e.g., anti-phospho-KAP1). A second primary antibody for a housekeeping protein can be used for normalization.

- Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

- Signal Detection: Scan the plate using an imaging system that can detect the fluorescence from the secondary antibodies.

3. Data Analysis:

- Quantify the fluorescence intensity for the phosphorylated substrate and the normalization protein in each well.

- Normalize the phospho-protein signal to the total protein signal.

- Calculate the percentage of inhibition relative to the control (DNA damage, no inhibitor).

- Determine the cellular IC50 value by plotting the normalized signal against the inhibitor concentration.

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase. Its sub-nanomolar potency and significant selectivity over other PIKK family members underscore its potential as a precise tool for research and therapeutic development. The methodologies outlined in this guide provide a framework for the accurate assessment of its activity and selectivity, which are critical for its continued investigation and application in fields such as oncology. The provided visualizations of the ATM signaling pathway and experimental workflows serve to enhance the understanding of the inhibitor's mechanism of action and the processes by which it is evaluated.

References

- 1. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ATM Signaling | GeneTex [genetex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling Effects of ATM Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling consequences of inhibiting the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). Due to the limited public data on a specific molecule designated "ATM Inhibitor-10," this document will focus on the well-characterized and clinically evaluated compound AZD0156 , a potent and highly selective ATM inhibitor that belongs to the same 3-quinoline carboxamide chemical series as the molecule sometimes referred to as "this compound (compound 74)". The data presented here is collated from preclinical studies and serves as a comprehensive resource for understanding the cellular impact of potent ATM inhibition.

Core Mechanism of ATM and its Inhibition

Ataxia Telangiectasia Mutated (ATM) is a serine/threonine kinase that acts as a primary sensor and transducer of DNA double-strand breaks (DSBs).[1][2] Upon detection of DSBs, ATM autophosphorylates at Serine 1981, leading to its activation.[2] Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate a complex cellular response that includes cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.[1][3]

ATM inhibitors like AZD0156 are ATP-competitive small molecules that bind to the kinase domain of ATM, preventing its catalytic activity.[2] This abrogation of ATM signaling prevents the downstream phosphorylation cascade, thereby disrupting the cellular response to DSBs. This mechanism is of significant therapeutic interest, particularly in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[2][4]

Quantitative Effects on Downstream Signaling Pathways

The inhibition of ATM by AZD0156 leads to a quantifiable reduction in the phosphorylation of its key downstream targets. The following tables summarize the observed effects in various preclinical models.

Table 1: Inhibition of Radiation-Induced ATM Substrate Phosphorylation by AZD0156

| Target Protein | Cell Line | Treatment Conditions | AZD0156 Concentration | % Inhibition of Phosphorylation (relative to irradiated control) | Reference |

| p-ATM (S1981) | FaDu WT | 1 hr pre-treatment, 1 hr post 5 Gy IR | 1 nM | Dose-dependent inhibition observed | [2] |

| 3 nM | Dose-dependent inhibition observed | [2] | |||

| 10 nM | Dose-dependent inhibition observed | [2] | |||

| 30 nM | >90% | [2] | |||

| p-KAP1 (S824) | FaDu WT | 1 hr pre-treatment, 1 hr post 5 Gy IR | 1 nM | Dose-dependent inhibition observed | [2] |

| 3 nM | Dose-dependent inhibition observed | [2] | |||

| 10 nM | Dose-dependent inhibition observed | [2] | |||

| 30 nM | >90% | [2] | |||

| p-RAD50 | FaDu WT | 1 hr pre-treatment, 1 hr post 5 Gy IR | 1 nM - 30 nM | Dose-dependent inhibition observed | [2] |

| p-CHK2 (T68) | FaDu WT | 1 hr pre-treatment, 1 hr post 5 Gy IR | 1 nM - 30 nM | Dose-dependent inhibition observed | [2] |

IR: Ionizing Radiation

Table 2: Cellular Consequences of ATM Inhibition by AZD0156

| Cellular Endpoint | Cell Line | Treatment Conditions | AZD0156 Concentration | Observed Effect | Reference |

| γH2AX Foci Formation | FaDu WT | 1 hr pre-treatment, 4 hr post 5 Gy IR | 30 nM | ~90% reduction in cells with >5 foci | [2] |

| γH2AX Foci Formation | CRC026 PDX | Combination with Irinotecan | Not specified | Significant increase in γH2AX foci | [1] |

| Cell Cycle Arrest | FaDu WT | Combination with Olaparib (1 µM) for 24 hr | 30 nM | >50% of cells in G2/M phase | [2] |

| Cell Cycle Arrest | RKO, LOVO, HT29 | Combination with SN38 (10 nM) for 24 hr | 50 nM & 100 nM | Significant increase in G2/M population | [1] |

| Apoptosis | FaDu WT | Combination with Olaparib (1 µM) for 96 hr | 30 nM | 4-fold increase in cleaved caspase 3/7 | [2] |

PDX: Patient-Derived Xenograft SN38: Active metabolite of Irinotecan

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core ATM signaling pathway and a typical experimental workflow for assessing the impact of an ATM inhibitor.

Detailed Experimental Protocols

The following are representative protocols based on methodologies cited in the referenced literature for studying the effects of ATM inhibitors.

Western Blotting for Phosphorylated ATM Substrates

This protocol is adapted from methodologies used to assess ATM signaling.[2]

1. Cell Culture and Treatment:

-

Seed cells (e.g., FaDu, HT29) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

-

Pre-treat cells with desired concentrations of AZD0156 (e.g., 1, 3, 10, 30 nM) or DMSO vehicle control for 1 hour.

-

Induce DNA damage by exposing cells to ionizing radiation (e.g., 5 Gy).

-

Return cells to the incubator for a specified time (e.g., 1 hour).

2. Protein Extraction:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse cells by adding 100-150 µL of ice-cold NP-40 lysis buffer (50 mmol/L Tris-HCl pH 7.4, 150 mmol/L NaCl, 1% NP-40) supplemented with a complete protease and phosphatase inhibitor cocktail.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification and Sample Preparation:

-

Determine protein concentration using a BCA protein assay kit.

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add 4X SDS-PAGE sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes.

4. SDS-PAGE and Immunoblotting:

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris or 3-8% Tris-Acetate (for high MW proteins like ATM) SDS-PAGE gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ATM S1981, anti-p-CHK2 T68, anti-p-KAP1 S824) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

-

For loading controls, probe the membrane with an antibody against a housekeeping protein like Vinculin or β-actin.

Immunofluorescence for γH2AX Foci

This protocol is based on methods for visualizing DNA damage foci.[2]

1. Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with AZD0156 and induce DNA damage as described in the Western blotting protocol.

-

After the desired incubation period (e.g., 4 hours), proceed with fixation.

2. Fixation and Permeabilization:

-

Wash cells once with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

3. Immunostaining:

-

Block with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

4. Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Seal the coverslips with nail polish.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from methodologies to assess cell cycle distribution.[1][2]

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with AZD0156 and/or a DNA-damaging agent for the desired duration (e.g., 24 hours).

2. Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store cells at -20°C for at least 2 hours (or up to several weeks).

3. Staining and Analysis:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle phases (G1, S, G2/M) based on PI fluorescence intensity.

Conclusion

The inhibition of ATM by potent and selective molecules like AZD0156 has profound and predictable effects on downstream signaling pathways. The primary consequence is the abrogation of the DNA damage response, characterized by a lack of phosphorylation of key substrates such as CHK2, KAP1, and H2AX. This molecular inhibition translates into significant cellular phenotypes, including the potentiation of DNA damage, disruption of cell cycle checkpoints, and induction of apoptosis, particularly in combination with DNA-damaging agents. The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic potential of ATM inhibition and for professionals involved in the development of novel DDR-targeted therapies.

References

ATM Inhibitor-10 role in cell cycle checkpoints

An In-depth Technical Guide on the Role of ATM Inhibitors in Cell Cycle Checkpoints

Topic: Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "ATM Inhibitor-10" is a generic identifier. This guide will focus on KU-55933 , a potent, selective, and well-characterized ATP-competitive inhibitor of the ATM kinase, as a representative molecule for this class of compounds. The data and protocols presented are based on published findings for KU-55933.

Executive Summary

The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Upon activation, ATM orchestrates a complex signaling network that initiates cell cycle arrest, activates DNA repair machinery, or induces apoptosis if the damage is irreparable.[4][5][6] The central role of ATM in maintaining genomic integrity makes it a critical target in oncology. Many cancer therapies, including ionizing radiation and various chemotherapeutics, function by inducing DSBs. However, cancer cells can leverage functional ATM signaling to arrest the cell cycle, repair the damage, and continue to proliferate.

ATM inhibitors, such as KU-55933, are designed to abrogate this protective response. By blocking the kinase activity of ATM, these inhibitors prevent the phosphorylation of downstream targets essential for checkpoint activation.[7][8] This action overrides the DNA damage-induced cell cycle arrest, forcing cancer cells with damaged DNA to proceed through mitosis, which often leads to mitotic catastrophe and cell death. This mechanism makes ATM inhibitors potent sensitizing agents that can significantly enhance the efficacy of radiotherapy and DNA-damaging chemotherapy.[9]

Mechanism of Action of KU-55933

KU-55933 is a potent and specific small molecule inhibitor of ATM kinase.[7][8][10] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of ATM.[8][11] This binding prevents ATM from catalyzing the transfer of phosphate groups to its numerous downstream substrates.

In response to DSBs, ATM would normally phosphorylate key proteins to initiate cell cycle arrest. The primary consequence of KU-55933 treatment is the blockade of these phosphorylation events, leading to checkpoint abrogation. Specifically, KU-55933 has been shown to inhibit the radiation-induced phosphorylation of:

-

p53 on Serine 15: This prevents the stabilization and activation of the p53 tumor suppressor, thereby blocking the transcription of its target genes like the CDK inhibitor p21.[4][5][7]

-

Chk2 on Threonine 68: This prevents the activation of the Chk2 checkpoint kinase, which plays a crucial role in both G1/S and G2/M arrest.[9][12]

-

Other Substrates: KU-55933 also prevents the phosphorylation of other critical ATM targets involved in the DNA Damage Response (DDR), including NBS1, SMC1, and the histone variant H2AX.[9]

Role in Cell Cycle Checkpoints

By inhibiting the ATM signaling cascade, KU-55933 effectively disrupts the G1/S, intra-S, and G2/M cell cycle checkpoints that are normally activated in response to DNA double-strand breaks.

-

G1/S Checkpoint Abrogation: A key pathway for G1 arrest involves ATM-mediated phosphorylation and stabilization of p53, leading to the induction of p21.[4] KU-55933 blocks p53 phosphorylation, preventing p21 induction and allowing cells to bypass the G1/S checkpoint and enter S-phase despite the presence of DNA damage. In some cancer cells, KU-55933 has also been shown to induce G1 arrest by downregulating cyclin D1 synthesis.[13]

-

Intra-S Checkpoint Abrogation: The intra-S checkpoint slows DNA replication to allow for the repair of damage that occurs during S-phase. This process is partly mediated by the ATM-Chk2-Cdc25A pathway and phosphorylation of SMC1.[2] Inhibition of ATM by KU-55933 overrides this checkpoint, leading to radioresistant DNA synthesis.

-

G2/M Checkpoint Abrogation: The G2/M checkpoint is the most critical checkpoint for preventing cells with damaged DNA from entering mitosis. ATM activates Chk2, which in turn phosphorylates and inactivates the Cdc25 family of phosphatases. This prevents the activation of the Cyclin B/CDK1 complex, which is required for mitotic entry. KU-55933 blocks this entire cascade, forcing cells to enter mitosis prematurely, which can result in mitotic catastrophe and apoptosis.[9]

Data Presentation

Quantitative data for KU-55933 is summarized below for easy reference and comparison.

Table 1: In Vitro Potency and Selectivity of KU-55933

| Target Kinase | Assay Type | Value | Reference(s) |

| ATM | IC50 | 12.9 nM | [7][10][11] |

| ATM | Ki | 2.2 nM | [7][8] |

| DNA-PK | IC50 | 2,500 nM | [8][14] |

| mTOR | IC50 | 9,300 nM | [8][14] |

| PI 3-Kinase | IC50 | 16,600 nM | [8][14] |

| ATR | IC50 | >100,000 nM | [8] |

Table 2: Cellular Activity of KU-55933

| Cellular Endpoint | Cell Line | Value | Condition | Reference(s) |

| Inhibition of p53 (Ser15) Phosphorylation | U2OS | IC50 ≈ 300 nM | Post Ionizing Radiation | [7][14] |

| Proliferation Inhibition | MDA-MB-453, PC-3 | ~50% inhibition | 10 µM | [10] |

| Cell Cycle Arrest | Cancer cells with overactivated Akt | Induces G1 arrest | N/A | [13] |

| Radiosensitization | HeLa | Significant | 1-10 µM | [14] |

| Chemosensitization | HeLa | Significant | 1-10 µM | With Doxorubicin, Etoposide |

Mandatory Visualizations

Diagram 1: ATM Signaling Pathway and Inhibition

Caption: ATM activation cascade post-DSB and its inhibition by KU-55933.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution via PI staining.

Diagram 3: Logic of G2/M Checkpoint Abrogation

Caption: Logical flow of G2/M checkpoint control and its abrogation by KU-55933.

Experimental Protocols

Western Blotting for Phospho-p53 (Ser15)

This protocol details the detection of a key ATM substrate to confirm the cellular activity of KU-55933.

-

Cell Culture and Treatment:

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

-

Scrape cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[17]

-

Incubate the membrane with a primary antibody against phospho-p53 (Ser15) (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]

-

Wash the membrane 3 times for 10 minutes each in TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again 3 times for 10 minutes each in TBST.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Strip the membrane and re-probe for total p53 and a loading control (e.g., Actin or Tubulin) to ensure equal protein loading.[9]

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Preparation:

-

Culture and treat approximately 1 x 10^6 cells per sample as described in the experimental design.[18]

-

Harvest cells, including any floating cells from the media, and collect them in a 5 ml FACS tube.

-

Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with 3 ml of cold PBS.[18]

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes) and carefully discard the ethanol.[18]

-

Resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml in PBS) to eliminate RNA, which PI can also bind to.[18][19]

-

Add 400 µl of Propidium Iodide (PI) staining solution (50 µg/ml in PBS) to the tube.[18][19]

-

Incubate at room temperature in the dark for 10-30 minutes.[18][20]

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3).[21]

-

Use a low flow rate and collect at least 10,000 events per sample.[18][19]

-

Use pulse-processing gates (e.g., plotting fluorescence area vs. width) to exclude doublets and cell aggregates from the analysis.[19]

-

Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]

-

Immunofluorescence for γH2AX Foci

This assay visualizes DNA double-strand breaks as discrete nuclear foci.[22]

-

Cell Preparation:

-

Seed cells on sterile glass coverslips in a 12- or 24-well plate and allow them to adhere.

-

Treat cells with DNA damaging agents and/or KU-55933 as required.

-

Fix the cells at the desired time points.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[23][25]

-

Incubate with a primary antibody against γH2AX (phospho-H2AX Ser139) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.[23][25]

-

Wash the coverslips three times with PBS.[23]

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[23]

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing a nuclear counterstain like DAPI.[26]

-

Allow the mounting medium to harden.

-

Visualize the cells using a fluorescence or confocal microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels.[26]

-

-

Quantification:

-

Count the number of discrete fluorescent foci per nucleus. This can be done manually or using automated image analysis software like ImageJ/Fiji.[23] At least 50-100 nuclei should be scored per condition for statistical significance.

-

References

- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATM Signaling | GeneTex [genetex.com]

- 4. researchgate.net [researchgate.net]

- 5. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bio-techne.com [bio-techne.com]

- 9. researchgate.net [researchgate.net]

- 10. apexbt.com [apexbt.com]

- 11. KU-55933 | ATM Kinase Inhibitor | antitumor | TargetMol [targetmol.com]

- 12. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The ATM inhibitor KU-55933 suppresses cell proliferation and induces apoptosis by blocking Akt in cancer cells with overactivated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. mdpi.com [mdpi.com]

- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 22. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

ATM Inhibitor-10 and Synthetic Lethality: A Technical Guide for Advancing Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeting of DNA Damage Response (DDR) pathways has emerged as a pivotal strategy in oncology. Ataxia-telangiectasia mutated (ATM) kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs), represents a prime therapeutic target. Inhibition of ATM can induce synthetic lethality in cancer cells harboring specific genetic defects, a concept that has paved the way for novel therapeutic approaches. This technical guide provides an in-depth overview of ATM inhibitors, with a focus on the potent and selective compound, ATM Inhibitor-10, and its application in synthetic lethality strategies. We will delve into the molecular mechanisms, present key preclinical data, detail essential experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows to empower researchers in the development of next-generation cancer therapies.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a genetic interaction where the simultaneous loss of function of two genes is lethal to a cell, whereas the loss of either gene alone is not. In the context of cancer, this concept is exploited by targeting a gene that is essential for the survival of cancer cells that have a specific tumor-suppressor gene mutation. This approach allows for the selective killing of cancer cells while sparing normal, healthy cells.

A prime example of this strategy is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes.[1][2] BRCA proteins are critical for the repair of DNA double-strand breaks through homologous recombination (HR). When BRCA function is lost, cancer cells become heavily reliant on other DNA repair pathways, such as base excision repair (BER), where PARP plays a key role. Inhibition of PARP in these BRCA-deficient cells leads to the accumulation of unrepaired DNA damage and subsequent cell death.[1][2]

ATM Kinase: A Master Regulator of the DNA Damage Response

ATM is a serine/threonine kinase that acts as a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[3] Upon activation by DSBs, ATM initiates a complex signaling cascade that orchestrates a variety of cellular responses, including:

-

Cell Cycle Arrest: ATM phosphorylates and activates checkpoint kinases such as CHK2 and the tumor suppressor p53.[4][5] This leads to the temporary halting of the cell cycle, providing time for DNA repair.

-

DNA Repair: ATM promotes the recruitment of DNA repair proteins, including those involved in homologous recombination (HR) and non-homologous end joining (NHEJ), to the site of damage.[3]

-

Apoptosis: If the DNA damage is too extensive to be repaired, ATM can trigger programmed cell death (apoptosis) to eliminate the damaged cell.[4]

Given its central role in maintaining genomic integrity, the inhibition of ATM presents a compelling strategy to compromise the survival of cancer cells, particularly when combined with the principle of synthetic lethality.

The ATM Signaling Pathway

The following diagram illustrates the central role of ATM in the DNA damage response pathway.

References

The Therapeutic Potential of ATM Inhibitor-10 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity. In the context of oncology, targeting ATM presents a compelling strategy to induce synthetic lethality in tumors with specific DNA repair deficiencies and to potentiate the efficacy of DNA-damaging agents such as chemotherapy and radiotherapy. This document provides a comprehensive technical guide to ATM Inhibitor-10 (also known as compound 74), a potent and selective 3-quinoline carboxamide inhibitor of ATM kinase. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation, offering a foundational resource for researchers and drug developers in the field of oncology.

Introduction to ATM Inhibition in Cancer Therapy

The ATM protein kinase is a critical apical kinase in the DNA double-strand break (DSB) repair pathway.[1] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2] Many cancer cells exhibit a heightened reliance on specific DNA repair pathways due to underlying genetic mutations. By inhibiting ATM, we can disrupt a crucial repair mechanism, leading to the accumulation of lethal DNA damage, particularly in cancer cells with pre-existing DNA repair defects (a concept known as synthetic lethality). Furthermore, ATM inhibitors can sensitize cancer cells to the DNA-damaging effects of chemo- and radiotherapies.[1]

This compound (compound 74) is a novel, highly selective, and orally active small molecule inhibitor of ATM kinase.[3] Its discovery and preclinical evaluation have demonstrated significant potential as a cancer therapeutic, particularly in combination with topoisomerase I inhibitors.[4]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ATM kinase.[4][5] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby abrogating the ATM-mediated DNA damage response. This leads to a failure in cell cycle checkpoint activation and DNA repair, ultimately resulting in mitotic catastrophe and cell death in cancer cells undergoing DNA damage.

dot

Preclinical Data for this compound

The preclinical profile of this compound demonstrates its high potency, selectivity, and in vivo anti-tumor activity.

Kinase Selectivity

This compound exhibits exceptional selectivity for ATM over other related kinases in the PI3K-like kinase (PIKK) family. This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Kinase Target | IC50 (nM) |

| ATM | 0.6 |

| DNA-PK | >10,000 |

| mTOR | >10,000 |

| PI3Kα | >10,000 |

| PI3Kβ | >10,000 |

| PI3Kγ | >10,000 |

| PI3Kδ | >10,000 |

Table 1: Kinase selectivity of this compound. Data sourced from MedchemExpress.[3]

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity in a SW620 colon cancer xenograft model, particularly when used in combination with the topoisomerase I inhibitor, irinotecan.[4] This synergistic effect highlights its potential as a chemosensitizing agent. While the exact tumor growth inhibition percentages from the original study are not publicly available, the combination therapy led to significant tumor regressions.

dot

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

ATM Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the in vitro potency of an ATM inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATM kinase.

Materials:

-

Recombinant human ATM kinase

-

ATM kinase substrate (e.g., p53 peptide)

-

ATP (Adenosine triphosphate)

-

This compound (serial dilutions)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

-

Plate reader (luminometer)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the ATM kinase, the kinase substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.[6]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Objective: To measure the cytotoxic or cytostatic effects of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., SW620)

-

Cell culture medium and supplements

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis of ATM Signaling

This protocol is for detecting the inhibition of ATM-mediated phosphorylation of downstream targets.

Objective: To confirm the on-target activity of this compound in a cellular context.

Materials:

-

Cancer cell line (e.g., SW620)

-

This compound

-

DNA damaging agent (e.g., etoposide or ionizing radiation)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-CHK2 (Thr68), anti-total ATM, anti-total CHK2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cancer cells and treat them with this compound for a specified time before inducing DNA damage.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[7]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A reduction in the phosphorylated forms of ATM targets in the presence of the inhibitor confirms its activity.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the in vivo anti-tumor activity of this compound, alone and in combination with a DNA-damaging agent.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

SW620 cancer cells

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Irinotecan (or other chemotherapeutic agent) formulation for injection

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Subcutaneously inject SW620 cells into the flank of the mice.[8]

-

Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, irinotecan alone, combination of this compound and irinotecan).

-

Administer the treatments according to a predefined schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound (compound 74) is a potent, selective, and orally bioavailable inhibitor of ATM kinase with promising preclinical anti-tumor activity, especially in combination with DNA-damaging agents. The data and protocols presented in this technical guide provide a solid foundation for further investigation into its therapeutic potential. Future studies should focus on elucidating the precise molecular determinants of sensitivity to ATM inhibition, exploring its efficacy in a broader range of cancer models, and defining optimal combination strategies to maximize its clinical benefit.

References

- 1. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. courses.edx.org [courses.edx.org]

- 7. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]

- 8. SW620 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

In Vitro Characterization of ATM Inhibitor-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ATM Inhibitor-10, a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activity of this compound.

Introduction to this compound

This compound (also referred to as compound 74 in associated literature) is a novel 3-quinoline carboxamide that has been identified as a highly potent and selective, orally bioavailable inhibitor of ATM kinase.[1] ATM kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs).[2][3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.

Biochemical Characterization

The primary biochemical activity of this compound was determined through in vitro kinase assays. These assays measure the direct inhibitory effect of the compound on the enzymatic activity of purified ATM kinase.

Potency and Selectivity

This compound demonstrates sub-nanomolar potency against ATM kinase. Its selectivity has been assessed against other closely related kinases of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.

| Kinase | IC50 (nM) |

| ATM | 0.6 |

| DNA-PK | >10000 |

| mTOR | >10000 |

| PI3Kγ | >10000 |

| ATR | 1800 |

Table 1: Biochemical potency and selectivity of this compound against members of the PIKK family.

Experimental Protocol: Biochemical Kinase Assay

The inhibitory activity of this compound was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human ATM kinase

-

Biotinylated p53-derived peptide substrate

-

ATP

-

Assay buffer (proprietary)

-

Europium-labeled anti-phospho-serine antibody

-

Streptavidin-XL665

-

This compound (or test compound)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the ATM kinase and the biotinylated p53 peptide substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA, the europium-labeled anti-phospho-serine antibody, and streptavidin-XL665.

-

Incubate for a further 60 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.

-

Calculate the ratio of the emission signals and determine the percent inhibition based on the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Characterization

Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to the inhibition of the target in a cellular context.

Inhibition of ATM Signaling in Cells

The cellular potency of this compound was evaluated by its ability to inhibit the autophosphorylation of ATM at Ser1981 and the phosphorylation of a key downstream substrate, KAP1, in response to DNA damage induced by ionizing radiation (IR).

| Cellular Assay | Cell Line | IC50 (nM) |

| pATM (S1981) Inhibition | HT29 | 1.3 |

| pKAP1 (S824) Inhibition | HT29 | 2.9 |

Table 2: Cellular potency of this compound in inhibiting ATM signaling.

Experimental Protocol: Cellular Inhibition of ATM Signaling (Western Blotting)

Cell Culture and Treatment:

-

Culture human colon adenocarcinoma (HT29) cells in appropriate media until they reach approximately 80% confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy).

-

Incubate the cells for 1 hour post-irradiation.

Lysate Preparation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a precast polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pATM (S1981), pKAP1 (S824), total ATM, total KAP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control to determine the IC50 values.

Visualizations

ATM Signaling Pathway and Inhibition

Caption: ATM signaling pathway initiated by DNA double-strand breaks and the point of inhibition by this compound.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro characterization of an ATM inhibitor.

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase with demonstrated activity in both biochemical and cellular assays. Its sub-nanomolar potency against ATM and excellent selectivity over other PIKK family members make it a valuable tool for studying ATM signaling and a promising candidate for further preclinical and clinical development as a cancer therapeutic. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers working with this and similar compounds.

References

Preclinical Profile of ATM Inhibitor-10: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical research findings for ATM Inhibitor-10, a potent and selective small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. Developed for researchers, scientists, and professionals in drug development, this document outlines the core preclinical data, experimental methodologies, and an exploration of the inhibitor's mechanism of action. This compound, identified as compound 74 in foundational studies, is a 3-quinoline carboxamide derivative with demonstrated potential as a combination partner for DNA double-strand break (DSB) inducing cancer therapies.

Executive Summary

This compound (compound 74) has emerged from a series of 3-quinoline carboxamides as a highly potent and selective, orally bioavailable inhibitor of ATM kinase. Preclinical investigations have demonstrated its ability to significantly enhance the efficacy of topoisomerase I inhibitors, such as irinotecan, in relevant in vivo cancer models. This document synthesizes the available quantitative data on its activity and provides detailed experimental protocols for key assays, alongside visualizations of the associated signaling pathways and experimental workflows.

Core Quantitative Data

The preclinical data for this compound and its closely related analogs are summarized below. These tables provide a comparative view of their in vitro potency and selectivity.

Table 1: In Vitro Potency of 3-Quinoline Carboxamide ATM Inhibitors [1]

| Compound | ATM IC50 (nM) | ATR IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | PI3Kγ IC50 (nM) |

| This compound (74) | 0.6 | >10,000 | >10,000 | >10,000 | 4,800 |

| Compound 72 | 0.8 | >10,000 | >10,000 | >10,000 | 3,300 |

| KU-55933 | 13 | 8,100 | >100,000 | >100,000 | 1,200 |

Table 2: Cellular Activity of this compound (Compound 74)

| Cell Line | Assay | IC50 (nM) |

| SW620 (colorectal adenocarcinoma) | ATM Inhibition (pS1981 ATM) | Not explicitly reported for compound 74 |

| SW620 (colorectal adenocarcinoma) | Chemosensitization with Irinotecan | Efficacy demonstrated, specific IC50 not provided |

Mechanism of Action and Signaling Pathway

ATM kinase is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. ATM inhibitors, like this compound, block the catalytic activity of ATM, thereby preventing the phosphorylation of its downstream targets. This abrogation of the DDR can sensitize cancer cells to DNA-damaging agents.

References

An In-depth Technical Guide to ATM Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ataxia-Telangiectasia Mutated (ATM) inhibitors in the context of oncology. It covers the core aspects of the ATM signaling pathway, the mechanism of action of these inhibitors, quantitative data on their potency, and detailed experimental protocols for their evaluation.

The ATM Signaling Pathway in DNA Damage Response

The ATM protein kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2] In its inactive state, ATM exists as a non-covalently associated dimer. Upon DNA damage, the MRE11-RAD50-NBS1 (MRN) complex recognizes and binds to the broken DNA ends, leading to a conformational change in the ATM dimer. This change facilitates the autophosphorylation of ATM at serine 1981, causing its dissociation into active monomers.[3]

Once activated, ATM initiates a signaling cascade by phosphorylating a multitude of downstream substrates.[3] These substrates are involved in critical cellular processes aimed at maintaining genomic integrity, including:

-

Cell Cycle Checkpoint Activation: ATM phosphorylates and activates checkpoint kinases CHK1 and CHK2, which in turn phosphorylate and inhibit cell division cycle 25 (CDC25) phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest at the G1/S, intra-S, and G2/M phases, allowing time for DNA repair.[2]

-

DNA Repair: ATM plays a crucial role in homologous recombination (HR), a major pathway for DSB repair. It phosphorylates several key proteins involved in this process, including BRCA1 and NBS1.[4]

-

Apoptosis: If the DNA damage is too severe to be repaired, ATM can trigger apoptosis (programmed cell death) primarily through the phosphorylation and stabilization of the tumor suppressor protein p53.[2]

The central role of ATM in orchestrating the DNA damage response makes it a compelling target for cancer therapy.[5][6] By inhibiting ATM, cancer cells can be prevented from repairing DNA damage induced by radiation or chemotherapy, leading to their selective death.[1]

Mechanism of Action of ATM Inhibitors

The majority of ATM inhibitors developed to date are ATP-competitive inhibitors.[7] They bind to the ATP-binding pocket of the ATM kinase domain, preventing the transfer of a phosphate group from ATP to its substrates. This effectively blocks the entire downstream signaling cascade.[7]

The development of ATM inhibitors has evolved from broad-spectrum PI3K-family inhibitors to highly potent and selective molecules.[8] This increased selectivity is crucial for minimizing off-target effects and associated toxicities.

Quantitative Data of Key ATM Inhibitors

The potency and selectivity of ATM inhibitors are critical parameters for their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for several key ATM inhibitors.

| Inhibitor | IC50 (nM) | Ki (nM) | Selectivity | Reference(s) |

| KU-55933 | 13 | 2.2 | Highly selective for ATM over other PIKKs. | [7] |

| KU-60019 | 6.3 | - | ~10-fold more potent than KU-55933. | [9] |

| AZD0156 | 0.58 | - | Potent and selective. | [10] |

| M3541 | <1 | - | Sub-nanomolar potency. | [11] |

| M4076 | <1 | - | Sub-nanomolar potency. | [3] |

| AZD1390 | 0.78 (cellular) | - | Highly selective and brain-penetrant. | [12] |

Table 1: Potency and Selectivity of Selected ATM Inhibitors.

Clinical Trial Data Summary

Several ATM inhibitors have progressed to clinical trials, primarily in combination with DNA-damaging agents like radiotherapy and chemotherapy.

| Inhibitor | Phase | Cancer Type(s) | Combination Therapy | Key Findings | Reference(s) |

| AZD0156 | I | Advanced solid tumors | Olaparib, Irinotecan | Hematologic toxicity was dose-limiting. Showed preliminary signs of efficacy. | [13][14] |

| M3541 | I | Solid tumors | Palliative radiotherapy | Well-tolerated, but did not establish a maximum tolerated dose due to a non-optimal pharmacokinetic profile. | [4][15][16] |

| AZD1390 | I | Glioblastoma | Radiotherapy | Manageable safety profile and encouraging preliminary efficacy. Median OS of 12.7 months in recurrent glioblastoma. | [6][12] |

| M4076 | I | Advanced solid tumors | Monotherapy | Target exposure and engagement achieved without significant hematological toxicity. | [7] |

Table 2: Summary of Clinical Trial Data for Selected ATM Inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ATM inhibitors.

In Vitro ATM Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of purified ATM in a cell-free system.

Materials:

-

Purified recombinant ATM protein

-

ATM kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)

-

Substrate protein (e.g., recombinant p53 or a peptide substrate)

-

ATP (at a concentration near the Km for ATM)

-

Test compound (ATM inhibitor)

-

Phospho-specific antibody against the substrate

-

Detection system (e.g., HTRF®, ELISA, or radioactivity-based)

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the ATM kinase assay buffer.

-

Add the purified ATM protein and the substrate protein to each well.

-

Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no ATM).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable detection method. For an ELISA-based readout, this would involve coating the plate with a capture antibody, adding the reaction mixture, followed by the phospho-specific primary antibody and a labeled secondary antibody.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Clonogenic Survival Assay

This cell-based assay assesses the long-term ability of cells to proliferate and form colonies after treatment with an ATM inhibitor, with or without a DNA-damaging agent like ionizing radiation (IR).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

ATM inhibitor

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Crystal violet staining solution (0.5% crystal violet in methanol)

-

6-well plates

Protocol:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend the cells to create a single-cell suspension.

-

Count the cells and seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line and expected toxicity) into 6-well plates. Allow cells to attach overnight.

-

Treat the cells with the ATM inhibitor at various concentrations for a specified period (e.g., 1-2 hours) before irradiation.

-

Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

-

After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, or until colonies are visible.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

-

PE = (number of colonies formed / number of cells seeded) x 100

-

SF = number of colonies formed after treatment / (number of cells seeded x (PE/100))

-

Immunofluorescence for γH2AX Foci